molecular formula C20H18O3 B6380470 5-(4-Benzyloxyphenyl)-2-methoxyphenol, 95% CAS No. 1261949-97-6

5-(4-Benzyloxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6380470
CAS RN: 1261949-97-6
M. Wt: 306.4 g/mol
InChI Key: VGNCIGSNQSUMDB-UHFFFAOYSA-N
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Description

5-(4-Benzyloxyphenyl)-2-methoxyphenol, 95% (hereafter referred to as 5-BOP-2-MOP) is a phenolic compound of the benzyloxyphenyl family, which is widely used in scientific research as a reagent, a substrate, and a standard. It is generally used in laboratory experiments to study the synthesis, mechanism of action, biochemical and physiological effects, and other applications of the compound.

Scientific Research Applications

5-BOP-2-MOP is widely used in scientific research, particularly in the study of phenolic compounds. It is used as a reagent, a substrate, and a standard in various laboratory experiments. It is also used in the synthesis of other compounds, such as 4-benzyloxy-2-methoxyphenol and 4-benzyloxy-3-methoxyphenol. In addition, 5-BOP-2-MOP is used in the study of the antioxidant activity of phenolic compounds and in the determination of the antioxidant activity of foods and beverages.

Mechanism of Action

The mechanism of action of 5-BOP-2-MOP is not well understood. It is believed that the compound acts as an antioxidant and may also have anti-inflammatory and anti-cancer properties. It is thought to act by scavenging reactive oxygen species, inhibiting lipid peroxidation, and inhibiting the release of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BOP-2-MOP have been studied in various cell culture and animal models. Studies have shown that the compound has antioxidant activity and can protect cells from oxidative stress. In addition, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-microbial activity, and can inhibit the growth of bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-BOP-2-MOP in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of experiments. The main limitation is that the compound is not very stable and can degrade over time. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 5-BOP-2-MOP research. These include further research into the compound’s antioxidant activity, anti-inflammatory and anti-cancer properties, and anti-microbial activity. In addition, further research into the synthesis of derivatives of the compound may lead to the development of more potent and stable compounds. Finally, further research into the mechanism of action of the compound may lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of 5-BOP-2-MOP involves the condensation of 4-benzyloxybenzaldehyde and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol, and the product is isolated by precipitation. The purity of the product can be enhanced by recrystallization or chromatography.

properties

IUPAC Name

2-methoxy-5-(4-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-22-20-12-9-17(13-19(20)21)16-7-10-18(11-8-16)23-14-15-5-3-2-4-6-15/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNCIGSNQSUMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685800
Record name 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Benzyloxyphenyl)-2-methoxyphenol

CAS RN

1261949-97-6
Record name 4'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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